
Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,2-diamine, 4-ethoxybenzene-1,2-diamine, and naphthalene-1,4,5,8-tetracarboxylic acid are organic compounds with significant applications in various fields of chemistry and industry. Benzene-1,2-diamine, also known as o-phenylenediamine, is a derivative of benzene with two amino groups attached to adjacent carbon atoms. 4-ethoxybenzene-1,2-diamine is a similar compound with an ethoxy group attached to the benzene ring. Naphthalene-1,4,5,8-tetracarboxylic acid is a polycarboxylic acid derived from naphthalene, containing four carboxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene-1,2-diamine: This compound can be synthesized through the reduction of nitrobenzene derivatives. One common method involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst under hydrogen gas.
4-ethoxybenzene-1,2-diamine: This compound can be prepared by the ethoxylation of benzene-1,2-diamine. The reaction typically involves the use of ethyl iodide in the presence of a base such as potassium carbonate.
Naphthalene-1,4,5,8-tetracarboxylic acid: This compound can be synthesized through the oxidation of naphthalene derivatives. One method involves the use of potassium permanganate as an oxidizing agent under acidic conditions.
Industrial Production Methods
Benzene-1,2-diamine: Industrial production often involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst.
4-ethoxybenzene-1,2-diamine: Industrial production may involve the ethoxylation of benzene-1,2-diamine using ethyl iodide and a base.
Naphthalene-1,4,5,8-tetracarboxylic acid: Industrial production typically involves the oxidation of naphthalene using potassium permanganate or other oxidizing agents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo oxidation to form quinone derivatives. Naphthalene-1,4,5,8-tetracarboxylic acid can be further oxidized to form various polycarboxylic acids.
Reduction: These compounds can be reduced to form corresponding amines or alcohols.
Substitution: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives and polycarboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene and naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Benzene-1,2-diamine: Used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
4-ethoxybenzene-1,2-diamine: Used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the synthesis of polyimides and other high-performance polymers.
Biology and Medicine
Benzene-1,2-diamine: Used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.
4-ethoxybenzene-1,2-diamine:
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the development of drug delivery systems and as a precursor for bioactive compounds.
Industry
Benzene-1,2-diamine: Used in the production of dyes, pigments, and polymers.
4-ethoxybenzene-1,2-diamine: Used in the production of specialty chemicals and as an intermediate in industrial processes.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the production of high-performance polymers and as a precursor for various industrial chemicals.
Mecanismo De Acción
Benzene-1,2-diamine: Acts as a nucleophile in various chemical reactions, forming bonds with electrophilic species. It can also undergo oxidation to form quinone derivatives, which can participate in redox reactions.
4-ethoxybenzene-1,2-diamine: Similar to benzene-1,2-diamine, it acts as a nucleophile and can undergo oxidation to form quinone derivatives.
Naphthalene-1,4,5,8-tetracarboxylic acid: Acts as a polycarboxylic acid, forming bonds with various electrophilic species. It can also undergo oxidation to form polycarboxylic acids.
Comparación Con Compuestos Similares
Benzene-1,2-diamine: Similar compounds include benzene-1,3-diamine and benzene-1,4-diamine. Benzene-1,2-diamine is unique due to the adjacent positioning of the amino groups, which affects its reactivity and chemical properties.
4-ethoxybenzene-1,2-diamine: Similar compounds include 4-methoxybenzene-1,2-diamine and 4-chlorobenzene-1,2-diamine. The presence of the ethoxy group in 4-ethoxybenzene-1,2-diamine imparts unique chemical properties and reactivity.
Naphthalene-1,4,5,8-tetracarboxylic acid: Similar compounds include naphthalene-1,2,3,4-tetracarboxylic acid and naphthalene-1,2,5,6-tetracarboxylic acid. Naphthalene-1,4,5,8-tetracarboxylic acid is unique due to the specific positioning of the carboxyl groups, which affects its chemical properties and applications.
Propiedades
Número CAS |
71799-53-6 |
|---|---|
Fórmula molecular |
C28H28N4O9 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8.C8H12N2O.C6H8N2/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;1-2-11-6-3-4-7(9)8(10)5-6;7-5-3-1-2-4-6(5)8/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);3-5H,2,9-10H2,1H3;1-4H,7-8H2 |
Clave InChI |
LXNZFRYTTOTXPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)N)N.C1=CC=C(C(=C1)N)N.C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


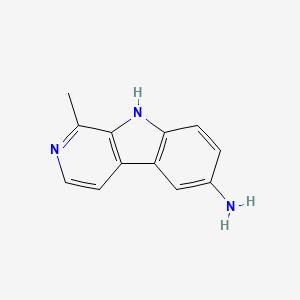


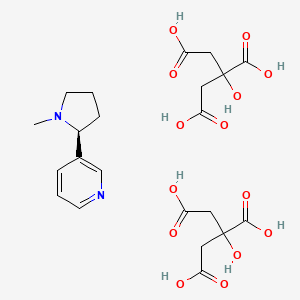
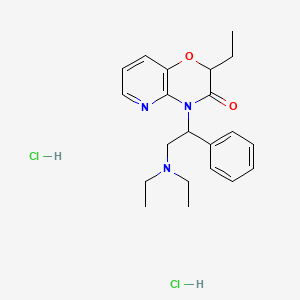
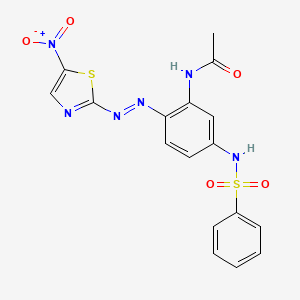
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

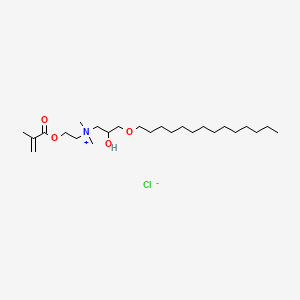

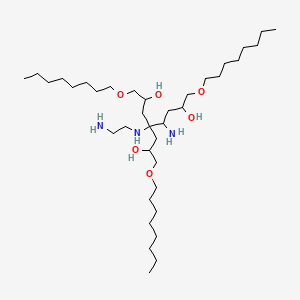
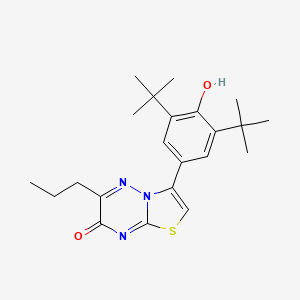
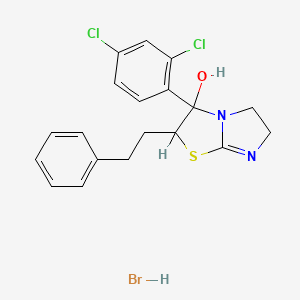
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
